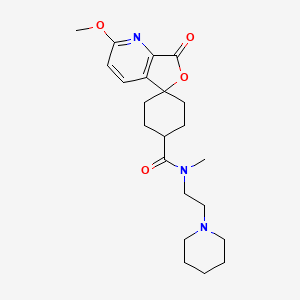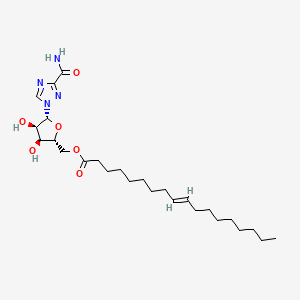
2-(4-(2,4-Dichlorophenethyl)-3,6-dioxo-1-(2-(thiophen-2-yl)ethyl)piperazin-2-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LPT-99 is a small molecule drug developed by Loop Therapeutics, IncThis compound has shown potential in treating hearing loss and other nervous system diseases .
Preparation Methods
The synthesis of LPT-99 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly available. the general approach involves the use of organic synthesis techniques to construct the complex molecular structure of LPT-99 .
Chemical Reactions Analysis
LPT-99 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LPT-99 has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of apoptotic protease-activating factor 1 inhibition.
Biology: It is used in cell culture studies to investigate its effects on cell apoptosis and survival.
Medicine: It is being investigated as a potential treatment for hearing loss and other nervous system diseases.
Mechanism of Action
LPT-99 exerts its effects by inhibiting apoptotic protease-activating factor 1. This inhibition prevents the formation of the apoptosome, a key component in the apoptosis pathway. By blocking this pathway, LPT-99 helps to prevent cell death and promote cell survival. The molecular targets and pathways involved include the inhibition of caspase activation and the prevention of mitochondrial outer membrane permeabilization .
Comparison with Similar Compounds
LPT-99 is unique in its specific inhibition of apoptotic protease-activating factor 1. Similar compounds include:
Properties
CAS No. |
1263477-83-3 |
|---|---|
Molecular Formula |
C31H32Cl2N4O4S |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
2-[4-[2-(2,4-dichlorophenyl)ethyl]-3,6-dioxo-1-(2-thiophen-2-ylethyl)piperazin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C31H32Cl2N4O4S/c1-41-23-6-7-27-25(16-23)21(18-35-27)8-11-34-29(38)17-28-31(40)36(12-9-20-4-5-22(32)15-26(20)33)19-30(39)37(28)13-10-24-3-2-14-42-24/h2-7,14-16,18,28,35H,8-13,17,19H2,1H3,(H,34,38) |
InChI Key |
XLXXBYJYWULGGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3C(=O)N(CC(=O)N3CCC4=CC=CS4)CCC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


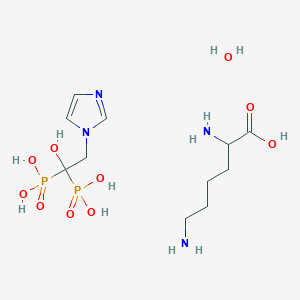
![[(2S)-2,3-bis[(9E)-octadec-9-enoyloxy]propyl]trimethylazanium chloride](/img/structure/B10854192.png)
![(E)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10854193.png)
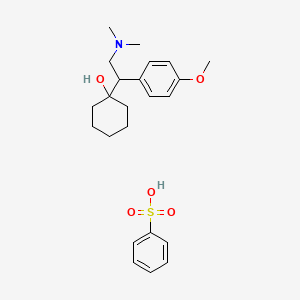
![tetrasodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-3-[4-[(6E)-2-[(E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-6-[(2E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]oxyphenyl]propanoic acid](/img/structure/B10854197.png)
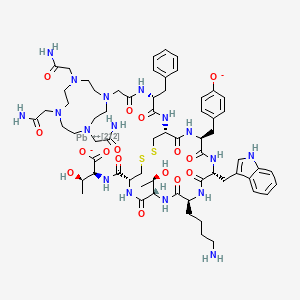
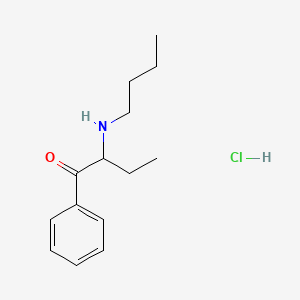

![N-[3-[(4S)-2-amino-4-methyl-1-[(2S,4S)-2-methyloxan-4-yl]-6-oxo-5H-pyrimidin-4-yl]-2-chlorophenyl]-3-cyanobenzamide](/img/structure/B10854227.png)
![N-ethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine;hydrochloride](/img/structure/B10854233.png)


